molecular formula C6H5FO B042351 4-Fluorophenol CAS No. 371-41-5

4-Fluorophenol

Cat. No.: B042351
CAS No.: 371-41-5
M. Wt: 112.1 g/mol
InChI Key: RHMPLDJJXGPMEX-UHFFFAOYSA-N
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Description

4-Fluorophenol (4-FP) is a halogenated phenolic compound with a fluorine atom substituted at the para position of the benzene ring (C₆H₅FOH). Its molecular structure has been extensively characterized via spectroscopic methods, including IR and Raman spectroscopy, supported by density functional theory (DFT) calculations . Key properties include:

  • pKa: 10.0 in aqueous solution, with a 22 cm⁻¹ shift in the C-F stretch upon ionization .
  • Applications: Used as an internal standard in analytical chemistry for quantifying phenolic compounds in smoke and saliva due to its stability and distinct detection properties .
  • Biological Role: Metabolized from 4-fluorophenoxyacetic acid (4-FPA) in rice plants, modulating amino acid and peroxidase levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorophenol can be synthesized through several methods. One common method involves the fluoro-demetallation of mercury derivatives of phenol using acetyl hypofluorite . Another method includes the oxidation of 4-fluorobenzeneboronic acid using dihydrogen peroxide at room temperature . The reaction conditions typically involve the use of solvents like ethyl acetate and purification through column chromatography.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical processes that ensure high yield and purity. The industrial production often involves the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

4-Fluorophenol serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in drug development due to their biological activity.

Key Pharmaceutical Derivatives

  • Antibiotics : Certain antibiotics are synthesized using this compound as a precursor. For instance, it can be converted into fluoro-analogues of naturally occurring substances that exhibit enhanced antimicrobial properties.
  • Anti-inflammatory Agents : Compounds derived from this compound have been explored for their anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases.
  • Antiviral Agents : Research has indicated that some derivatives possess antiviral activity, contributing to the development of new antiviral medications.

Case Study: Synthesis of 2-Chloro-4-Fluorophenol

A notable process involves chlorinating this compound to produce 2-chloro-4-fluorophenol, which is a key intermediate for various pharmaceutical agents. The reaction can be performed under mild conditions, yielding high selectivity and purity, thus facilitating further pharmaceutical applications .

Agrochemical Applications

In the agrochemical sector, this compound and its derivatives play a crucial role in developing herbicides and pesticides.

Herbicidal Activity

Research has demonstrated that oxazolidine derivatives derived from 2-chloro-4-fluorophenol exhibit excellent herbicidal activity. These compounds target specific weed species while minimizing impact on crops .

Table: Agrochemical Applications of this compound Derivatives

Compound NameApplication TypeActivity Level
2-Chloro-4-FluorophenolHerbicideHigh
3-Cyano-4-FluorophenolPesticideModerate
Fluoro-AnaloguesVarious AgrochemicalsVariable

Material Science Applications

The unique properties of this compound make it suitable for use in material science, particularly in polymer chemistry and as a solvent.

Polymer Chemistry

Fluorinated polymers derived from this compound exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts. These materials are valuable in applications requiring durability and resistance to harsh environments.

Solvent Properties

Due to its polar nature, this compound is utilized as a solvent in various chemical reactions, particularly those involving organic compounds. Its ability to dissolve both polar and non-polar substances makes it a versatile choice in laboratory settings.

Environmental Considerations

While this compound has beneficial applications, its environmental impact must be considered. Studies have shown that fluorinated compounds can persist in the environment, leading to potential ecological effects. Ongoing research focuses on mitigating these impacts through better management practices and degradation studies .

Mechanism of Action

The mechanism of action of 4-Fluorophenol involves its interaction with various molecular targets. For instance, in enzymatic reactions, it undergoes hydroxylation and defluorination catalyzed by enzymes like this compound monooxygenase. This enzyme, along with flavin reductase, facilitates the NADPH-dependent hydroxylation and defluorination of this compound . Additionally, cytochrome P450 enzymes can catalyze the oxidative defluorination of this compound, leading to the formation of hydroquinone .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Properties

Compound Formula Substituent Position Key Structural Feature
4-Fluorophenol C₆H₅FOH Para Strong H-bond donor (OH), electron-withdrawing F
2-Fluorophenol C₆H₅FOH Ortho Intramolecular H-bonding between F and OH
4-Chlorophenol C₆H₅ClOH Para Larger halogen (Cl) increases acidity (pKa ~9.2)
Phenol C₆H₅OH - Baseline for comparison (pKa ~9.9)
  • Hydrogen Bonding: 4-FP exhibits weaker H-bond acceptor strength compared to chlorophenols. For example, its association constant (K₃₀₀) with Cp₂TiF₂ is 4.6 ± 0.1 M⁻¹, significantly lower than 4-chlorophenol’s interaction with group 10 fluorides (K₃₀₀ = 2800 ± 100 M⁻¹) .
  • Electronic Effects: Fluorine’s electronegativity increases the acidity of 4-FP compared to phenol but less so than 4-chlorophenol due to chlorine’s greater polarizability .

Biodegradation Pathways

This compound:

  • Degraded by Rhodococcus opacus 1cp via initial ortho-hydroxylation to 4-fluorocatechol, followed by conversion to 5-fluoropyrogallol .
  • Arthrobacter sp.

Comparison with Analogues :

Compound Degradation Intermediates Degradation Rate (Relative to 4-FP) Key Enzymes Induced
2-Fluorophenol 3-Fluorocatechol 40–45% slower Phenol hydroxylase (non-specific)
4-Chlorophenol Chlorocatechol, Hydroquinone Similar rate CphA2A1 monooxygenase
Phenol Catechol, cis,cis-muconic acid Faster Broad-specificity hydroxylases
  • Enzyme Specificity: 4-FP induces monooxygenases distinct from those activated by phenol or 4-chlorophenol (4-CP).

Environmental Impact and Toxicity

Compound Toxicity (log 1/EC₅₀) Bioremoval Efficiency Key Environmental Risks
This compound 0.02 >70% (in C. pyrenoidosa) Accumulation in aquatic systems
3-Fluorophenol -0.14 <50% Disrupts photosynthesis in algae
4-Chlorophenol 0.05 Moderate Persistent due to Cl substitution
  • Mechanistic Insights: 4-FP causes less oxidative damage in algae than 3-fluorophenol, attributed to enhanced chlorophyll and glycerophospholipid synthesis .

Analytical Chemistry

  • Internal Standard: 4-FP achieves recoveries of 80.2–119.2% in saliva and 84.9–107.0% in smoke analysis, outperforming phenol derivatives due to minimal interference .

Catalysis and Material Science

  • Photocatalysis : Pt-deposited porous g-C₃N₄ degrades 4-FP with >90% efficiency under visible light, leveraging its stable aromatic intermediates .
  • Enzyme Studies : Used in ketosteroid isomerase (KSI) research to probe protonation states, though Fermi resonance complicates spectral interpretation .

Biological Activity

4-Fluorophenol (4-FP) is a halogenated aromatic compound that has garnered attention due to its diverse biological activities and its role in environmental degradation processes. This article explores the biological activity of 4-FP, focusing on its biodegradation capabilities, photochemical behavior, and potential applications in agriculture.

This compound is characterized by the presence of a fluorine atom at the para position of the phenolic hydroxyl group. Its molecular formula is C6H5F O, and it has a molecular weight of 112.1 g/mol. The introduction of fluorine significantly alters its chemical properties, including solubility and reactivity.

Biodegradation Studies

Microbial Degradation

Research has shown that certain microorganisms can utilize 4-FP as a sole carbon and energy source. One notable study involved Arthrobacter sp. strain IF1, which demonstrated the capability to mineralize 4-FP up to concentrations of 5 mM. The degradation pathway was elucidated through various analytical techniques, including GC-MS and HPLC, revealing that the initial step involves a monooxygenase reaction leading to the formation of benzoquinone, which is subsequently reduced to hydroquinone and further metabolized via the β-ketoadipic acid pathway .

Key Findings:

  • Strain IF1 was able to grow on 4-FP and release fluoride ions stoichiometrically.
  • Hydroquinone was identified as an intermediate product, indicating that 4-fluorocatechol is not a significant intermediate in this pathway.
  • The strain's ability to degrade other halogenated phenols suggests a broader applicability in bioremediation efforts .

Photochemical Behavior

The photochemical properties of 4-FP have been investigated through aqueous photolysis studies. These studies indicated that upon exposure to UV light, 4-FP undergoes transformation resulting in various photoproducts. Notably, the loss of halogen atoms leads to the formation of reactive intermediates such as quinones, which can participate in further reactions .

Photochemical Pathway:

  • Initial photolysis products include 4-oxocyclohexa-2,5-dienylidene followed by the formation of 1,4-benzoquinone O-oxide.
  • Secondary photoproducts are generated, indicating complex reaction pathways that may have implications for environmental persistence and toxicity .

Agricultural Applications

Recent studies have explored the synthesis of derivatives from 4-FP for agricultural use. For instance, 5-fluoro-2-hydroxy butyrophenone synthesized from 4-FP exhibited significant antifungal activity against various plant pathogens such as Valsa mali and Coniella dipodiella. Additionally, it showed herbicidal properties against common weeds like Lactuca sativa and Echinochloa crus-galli, highlighting its potential as a bioactive agent in crop protection .

Bioassay Results:

  • The compound demonstrated potent antifungal activities with calculated toxicity regression values indicating effective control over fungal pathogens.
  • Herbicidal activity suggests potential applications in integrated pest management strategies .

Summary of Biological Activities

Activity Type Description
Microbial Degradation Utilized by Arthrobacter sp. strain IF1 for growth; releases fluoride upon degradation.
Photochemical Behavior Undergoes complex transformations upon UV exposure; forms reactive intermediates.
Agricultural Applications Derivatives exhibit antifungal and herbicidal activities; potential for use in crop protection.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-fluorophenol relevant to experimental design?

  • Answer : this compound (C₆H₅FO) has a molecular weight of 112.1 g/mol, melting point of 43–46°C, and boiling point of 185°C. Its solubility in organic solvents (e.g., methanol) and limited aqueous solubility (pH-dependent) are critical for reaction design. Handling requires storage at -20°C in inert conditions to prevent degradation .

Q. What analytical techniques are suitable for characterizing this compound and its derivatives?

  • Answer :

  • NMR Spectroscopy : ¹⁹F and ¹H NMR (e.g., 19F-1H HOESY) for tracking defluorination and intermolecular interactions .
  • Chromatography : HPLC with retention indices using acetylated derivatives for separation and quantification .
  • Mass Spectrometry : To confirm molecular ions and degradation byproducts (e.g., 1,4-benzoquinone or hydroxylated intermediates) .

Q. How is this compound synthesized for research applications, particularly in radiochemistry?

  • Answer : 4-[¹⁸F]Fluorophenol is synthesized via nucleophilic aromatic substitution using [¹⁸F]fluoride ions. This method avoids carrier-added impurities and enables labeling for radiopharmaceutical intermediates .

Advanced Research Questions

Q. What enzymatic systems catalyze defluorination of this compound, and how do their mechanisms differ?

  • Answer : Two primary systems:

  • Cytochrome P450BM3-F87G : Requires NADPH and long-chain aldehydes (e.g., 2-decenal) as activators. Catalyzes oxidative defluorination to 1,4-benzoquinone, followed by reduction to hydroquinone .
  • This compound Monooxygenase (Arthrobacter sp. strain IF1) : NADPH-dependent hydroxylation directly cleaves the C-F bond via flavin reductase (FpdB gene), yielding non-fluorinated products .

Q. How can catalytic efficiency in enzymatic defluorination be optimized?

  • Answer : For P450BM3-F87G:

  • Aldehyde Activators : 2-Decenal (Kd(act) = 72 ± 15 μM) increases catalytic efficiency (kcat/Km) 12-fold by lowering Km (from 9.5 mM to 1.8 mM) .
  • Co-factor Supply : NADPH regeneration systems (e.g., glucose-6-phosphate dehydrogenase) sustain enzyme activity .

Q. What advanced catalytic strategies are employed for selective modification of this compound’s aromatic ring?

  • Answer :

  • Ir-Catalyzed ortho-Borylation : Substrate–ligand electrostatic interactions direct regioselective borylation. Boron reagents (e.g., B2pin2) influence yield and selectivity .
  • Photocatalytic Degradation : Pt-deposited porous g-C3N4 achieves >90% degradation under visible light via hydroxyl radical generation .

Q. How do microbial strains degrade this compound under aerobic conditions?

  • Answer : Arthrobacter sp. IF1 utilizes this compound as a sole carbon source. The pathway involves this compound monooxygenase (FpdA2) for hydroxylation/defluorination, followed by ring-cleavage enzymes .

Q. What are the challenges in reconciling contradictory kinetic data from different defluorination studies?

  • Answer : Discrepancies arise from:

  • Solvent Effects : MP8-catalyzed defluorination in methanol yields 4-methoxyphenol, while aqueous systems favor benzoquinone .
  • Enzyme Sources : Fungal peroxidases (e.g., chloroperoxidase) vs. bacterial P450s show divergent substrate affinities and turnover rates .

Q. How do electrostatic interactions influence catalytic selectivity in this compound derivatization?

  • Answer : In Ir-catalyzed borylation, electron-withdrawing fluorine directs ortho-borylation via ligand–substrate interactions. Steric hindrance from bulky boron reagents (e.g., B2neop2) further modulates selectivity .

Q. What methodologies validate defluorination completeness and assess fluorine fate in degradation studies?

  • Answer :
  • 19F NMR : Tracks fluorine displacement (e.g., fluoride ion release) .
  • Ion Chromatography : Quantifies free fluoride ions post-reaction .
  • Mass Spectrometry : Identifies defluorinated intermediates (e.g., hydroquinone) and confirms pathway validity .

Properties

IUPAC Name

4-fluorophenol
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InChI

InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H
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InChI Key

RHMPLDJJXGPMEX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1O)F
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5FO
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DSSTOX Substance ID

DTXSID0052047
Record name 4-Fluorophenol
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Molecular Weight

112.10 g/mol
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Physical Description

White crystalline solid with an odor like phenol; [Alfa Aesar MSDS]
Record name 4-Fluorophenol
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Vapor Pressure

1.19 [mmHg]
Record name 4-Fluorophenol
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CAS No.

371-41-5
Record name 4-Fluorophenol
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Synthesis routes and methods

Procedure details

If the procedure is as described in Example 13, except that 50.1 g (0.175 mol) of 2,3-dichloro-4,4'-difluorobenzophenone and 10 g of 90 percent hydrogen peroxide, solution are used, 11.8 g (0.105 mol, 60%) of 4-fluorophenol and 28.3 g (0.136 mol, 78%) of 2,3-dichloro-4-fluorobenzoic acid are obtained.
Name
2,3-dichloro-4,4'-difluorobenzophenone
Quantity
50.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Fluorophenol
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